molecular formula C15H26O2 B12342483 Isovaleric acid (4,7-dimethyl-1,6-octadien-3-YL) ester

Isovaleric acid (4,7-dimethyl-1,6-octadien-3-YL) ester

Cat. No.: B12342483
M. Wt: 238.37 g/mol
InChI Key: HEFIQLWSSMNWLQ-UHFFFAOYSA-N
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Description

Isovaleric acid (4,7-dimethyl-1,6-octadien-3-yl) ester, also known as linalyl isovalerate (CAS 1118-27-0), is a branched-chain ester derived from the terpene alcohol linalool (3,7-dimethyl-1,6-octadien-3-ol) and isovaleric acid (3-methylbutanoic acid). Its molecular formula is C₁₅H₂₆O₂, with a molecular weight of 238.37 g/mol . The compound features a conjugated diene system and a tertiary alcohol ester group, contributing to its volatility and aromatic properties.

Linalyl isovalerate is widely utilized in the fragrance industry due to its fruity, herbaceous odor profile.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

4,7-dimethylocta-1,6-dien-3-yl 3-methylbutanoate

InChI

InChI=1S/C15H26O2/c1-7-14(13(6)9-8-11(2)3)17-15(16)10-12(4)5/h7-8,12-14H,1,9-10H2,2-6H3

InChI Key

HEFIQLWSSMNWLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)OC(C=C)C(C)CC=C(C)C

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Direct Esterification

Direct esterification between 4,7-dimethyl-1,6-octadien-3-ol and isovaleric acid is a conventional approach. This method typically employs acid catalysts (e.g., sulfuric acid, Amberlyst 15 resin) to drive equilibrium toward ester formation.

Parameter Value/Description Source
Catalyst Amberlyst 15 (sulfonic acid resin)
Reaction Conditions Reflux at 80°C for 4 hours
Solvent Ethanol (excess)
Yield ~79% (for ethyl isovalerate analog)
Byproducts Water (removed via Dean-Stark apparatus)

Mechanism :
Protonation of the carbonyl oxygen in isovaleric acid enhances electrophilicity, facilitating nucleophilic attack by the alcohol’s hydroxyl group. The Amberlyst 15 resin provides a high surface area for efficient catalysis.

Anhydride-Based Esterification

Using isovaleric anhydride avoids water generation, improving reaction efficiency. This method is particularly effective for sterically hindered alcohols.

Parameter Value/Description Source
Reagents Isovaleric anhydride, tertiary alcohol
Catalyst Sodium acetate (optional)
Solvent Toluene (azeotropic removal of byproducts)
Reaction Conditions 100–120°C for 8–24 hours
Yield >90% (quantitative conversion reported in patent literature)

Key Advantage :
Azeotropic distillation with toluene removes acetic acid (or other byproducts), shifting equilibrium toward ester formation. This method minimizes side reactions and is scalable.

Specialized Synthesis Routes

Dimerization and Subsequent Functionalization

Palladium-catalyzed dimerization of butadiene with isovaleric acid derivatives produces unsaturated esters, which are hydrogenated to yield the desired alcohol precursor.

Step Conditions Source
Dimerization Pd(OAc)₂ catalyst, butadiene + isovaleric acid, 90°C, 17 hours
Hydrogenation H₂ (1–3 MPa), Raney nickel or Pd/C catalyst, 80–100°C
Esterification Isovaleric acid + alcohol, Amberlyst 15 resin, reflux

Example :

  • Dimerization : Butadiene reacts with isovaleric acid to form 3,7-dimethyl-1,6-octadienyl isovalerate.
  • Hydrogenation : The unsaturated ester is hydrogenated to 3,7-dimethyl-1-octanol.
  • Esterification : The alcohol is esterified with isovaleric acid.

Enzymatic Esterification

Lipase-catalyzed esterification offers mild conditions and high stereoselectivity.

Enzyme Reaction Medium Temperature Yield Source
Candida antarctica lipase B Toluene/acetone (50:50) 40°C ~85%

Advantage :
Enzymatic methods reduce energy costs and avoid harsh acids. However, scalability remains a challenge due to enzyme stability.

Optimization and Yield Considerations

Catalyst Screening

Catalyst choice critically impacts reaction efficiency.

Catalyst Yield (%) Reaction Time (h) Source
Amberlyst 15 79 4
H₂SO₄ 65 8
Pd(OAc)₂ + anhydride >90 24

Observation :
Resin catalysts (e.g., Amberlyst 15) outperform mineral acids in maintaining activity over multiple cycles.

Solvent Selection

Solvent polarity and boiling point influence reaction kinetics.

Solvent Boiling Point (°C) Role Source
Ethanol 78.3 Reactant + azeotrope
Toluene 110.6 Azeotrope for byproduct removal
Acetonitrile 82 Polar aprotic (catalyst dissolution)

Challenges and Research Gaps

Alcohol Precursor Availability

The synthesis of 4,7-dimethyl-1,6-octadien-3-ol remains underdeveloped. Current methods rely on dimerization of butadiene, which may introduce regioselectivity issues.

Stereochemical Control

The (Z)- and (E)-isomers of the ester have distinct olfactory properties. Existing methods lack precise control over stereochemistry, necessitating chromatographic separation.

Chemical Reactions Analysis

Types of Reactions

Isovaleric acid (4,7-dimethyl-1,6-octadien-3-YL) ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isovaleric acid esters have been studied for their biological activities, including:

  • Antimicrobial Properties : Research has shown that isovaleric acid exhibits antimicrobial activity against various pathogens. This property makes it a candidate for use in food preservation and as a potential therapeutic agent .
  • Sedative Effects : Some derivatives of isovaleric acid, such as bromo isovaleryl urea, have been identified as sedatives and hypnotics. This highlights the compound's potential in pharmacology for developing medications targeting sleep disorders .

Therapeutic Applications

Isovaleric acidemia (IVA) is a metabolic disorder linked to deficiencies in leucine metabolism, leading to the accumulation of isovaleryl-CoA and its derivatives. Therapeutic strategies focus on managing this condition through dietary restrictions and supplementation:

  • Dietary Management : Patients are advised to limit leucine intake to reduce the accumulation of toxic metabolites. This dietary approach is crucial for preventing metabolic crises associated with IVA .
  • Supplementation Therapy : Supplementing with compounds like L-carnitine and glycine helps convert toxic metabolites into non-toxic forms, improving patient outcomes. Studies indicate that L-carnitine may conjugate isovaleric acid more effectively than glycine .

Case Studies

  • Clinical Management of Isovaleric Acidemia :
    • A study analyzed the long-term effects of dietary management coupled with L-carnitine supplementation in patients diagnosed with IVA. Over a 10-year follow-up, patients showed no clinical deterioration, indicating the effectiveness of this combined approach .
  • Antimicrobial Efficacy :
    • Various studies have demonstrated that isovaleric acid derivatives possess significant antimicrobial properties against foodborne pathogens. These findings suggest potential applications in food safety and preservation .

Mechanism of Action

The mechanism by which isovaleric acid (4,7-dimethyl-1,6-octadien-3-YL) ester exerts its effects is primarily through its interaction with olfactory receptors. The compound binds to specific receptors in the nasal cavity, triggering a signal transduction pathway that results in the perception of its characteristic fruity aroma. Additionally, its antimicrobial properties are believed to be due to its ability to disrupt microbial cell membranes .

Comparison with Similar Compounds

Key Structural Insights :

  • Linalyl vs. Geranyl/Neryl Esters : Linalool’s tertiary alcohol (C3-OH) contrasts with geraniol/nerol’s primary alcohol (C1-OH), altering ester stability and metabolic pathways .
  • Ester Chain Length : Linalyl isovalerate’s branched isovalerate group enhances lipophilicity compared to linalyl acetate, prolonging its sensory persistence in fragrances .
  • Aromatic vs. Aliphatic Esters : Linalyl phenylacetate’s phenyl group increases molecular weight and UV absorption, limiting its use in photostable formulations .

Physical and Chemical Properties

Property Linalyl Isovalerate Linalyl Acetate Linalyl Phenylacetate Geranyl Isovalerate
Boiling Point (°C) 270.82 ~220 (est.) >300 ~265
LogP (Octanol-Water) 4.5 (est.) 3.2 5.1 4.7
Vapor Pressure (mmHg, 25°C) 0.001 0.01 <0.001 0.002
Stability Decomposes on heating to acrid fumes Stable below 200°C Sensitive to UV light Thermally stable

Key Findings :

  • Volatility: Linalyl acetate’s lower molecular weight results in higher volatility, making it suitable for top notes in perfumery, whereas linalyl isovalerate serves as a middle note .
  • Thermal Stability : Linalyl isovalerate decomposes at high temperatures, emitting acrid smoke, whereas geranyl isovalerate’s linear structure enhances thermal resilience .

Research Highlights :

  • Linalyl isovalerate is a marker compound in Amomum villosum essential oils, with concentrations influenced by pollination timing .
  • Synthetic analogs like linalyl benzoate (LogP 6.14) are emerging in long-lasting insect repellents .

Biological Activity

Isovaleric acid (4,7-dimethyl-1,6-octadien-3-YL) ester is a branched-chain fatty acid and an important compound in various biological contexts. Its biological activity has been the subject of numerous studies, highlighting its potential roles in metabolism, antimicrobial properties, and implications for health. This article will explore the biological activity of this compound, supported by relevant data tables and case studies.

Isovaleric acid is characterized by its five-carbon structure with a branched configuration. The ester form, specifically 4,7-dimethyl-1,6-octadien-3-YL ester, is noted for its pleasant aroma and is used in perfumes and flavorings due to its appealing scent profile .

Chemical Structure

PropertyDescription
Chemical FormulaC15H26O2
Molecular Weight242.37 g/mol
Boiling PointVaries with ester form
SolubilitySoluble in organic solvents

Metabolism and Health Implications

Isovaleric acid plays a significant role in human metabolism, particularly concerning the catabolism of leucine. It is a byproduct of branched-chain amino acid metabolism and is associated with isovaleric acidemia , a metabolic disorder resulting from the deficiency of the enzyme isovaleryl-CoA dehydrogenase. This condition leads to an accumulation of isovaleric acid in the blood, causing symptoms such as acidosis and a characteristic body odor .

Case Study: Isovaleric Acidemia

A study conducted on infants diagnosed with isovaleric acidemia revealed that dietary management, including low-protein diets and supplementation with carnitine and glycine, effectively reduced plasma levels of isovaleric acid . This case underscores the importance of monitoring this metabolite in clinical settings.

Antimicrobial Properties

Recent research has indicated that isovaleric acid exhibits antimicrobial activity against various pathogens. In a comparative study of essential oils containing isovaleric compounds, it was found that these esters showed significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis.

Antimicrobial Activity Data

CompoundMIC (mg/L)Target Organism
Isovaleric Acid Ester425S. aureus
Isovaleric Acid Ester343S. epidermidis

This data suggests that the incorporation of isovaleric acid esters into formulations may enhance their effectiveness as antimicrobial agents.

Gastrointestinal Health

Isovaleric acid has been shown to activate protein kinase A (PKA) signaling pathways in colonic tissues, promoting smooth muscle relaxation. This effect could have implications for gastrointestinal motility and overall digestive health .

Study on Colonic Effects

In an animal model, administration of isovaleric acid resulted in increased relaxation of smooth muscle cells in the colon, suggesting potential therapeutic applications for conditions such as irritable bowel syndrome (IBS) where motility issues are prevalent .

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